molecular formula C2HCl2NO2 B15464614 1,2-Dichloro-1-nitroethene CAS No. 59210-88-7

1,2-Dichloro-1-nitroethene

Cat. No.: B15464614
CAS No.: 59210-88-7
M. Wt: 141.94 g/mol
InChI Key: NKNFJNPXVRMBTD-UHFFFAOYSA-N
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Description

1,2-Dichloro-1-nitroethene is a halogenated nitroalkene with the molecular formula C₂HCl₂NO₂.

Properties

CAS No.

59210-88-7

Molecular Formula

C2HCl2NO2

Molecular Weight

141.94 g/mol

IUPAC Name

1,2-dichloro-1-nitroethene

InChI

InChI=1S/C2HCl2NO2/c3-1-2(4)5(6)7/h1H

InChI Key

NKNFJNPXVRMBTD-UHFFFAOYSA-N

Canonical SMILES

C(=C([N+](=O)[O-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key properties of 1,2-dichloro-1-nitroethene with analogous compounds:

Compound Molecular Formula CAS Number Key Functional Groups Isomerism
This compound C₂HCl₂NO₂ Not available Chlorine, Nitro Not reported
1,1-Dichloroethene C₂H₂Cl₂ 75-35-4 Chlorine No
1,2-Dichloroethene C₂H₂Cl₂ 540-59-0 (cis) Chlorine Cis/trans
1,2-Dichloroethane C₂H₄Cl₂ 107-06-2 Chlorine No
1,1-Dichloro-1-nitroethane C₂H₃Cl₂NO₂ Not available Chlorine, Nitro No

Key Observations :

  • 1,2-Dichloroethene exists as cis and trans isomers, with distinct physicochemical behaviors. Its structure lacks the nitro group, reducing electrophilicity compared to this compound .
  • 1,1-Dichloroethene (vinylidene chloride) is a volatile chlorinated hydrocarbon used in polymer production. Its toxicity includes liver and kidney damage in animal studies .
  • 1,2-Dichloroethane (ethylene dichloride) is a carcinogen with extensive industrial use. Its toxicological profile includes central nervous system depression and carcinogenicity .
  • 1,1-Dichloro-1-nitroethane , while structurally distinct (ethane backbone), shares nitro and chlorine substituents. It is regulated under U.S. transportation codes (49 CFR 172) as a hazardous material .

Toxicological Profiles

1,2-Dichloroethene (cis and trans isomers)
  • Acute Toxicity : Causes respiratory irritation and central nervous system depression in rodents .
1,1-Dichloroethene
  • Carcinogenicity: Classified as a possible human carcinogen (EPA IRIS) due to hepatic tumors in mice .
  • Metabolism : Metabolized via glutathione conjugation, producing nephrotoxic intermediates .
1,2-Dichloroethane
  • Human Health Risks : Linked to pancreatic and stomach cancers in occupational exposure studies. The ATSDR toxicological profile cites 687 screened studies, with 426 ultimately referenced for risk assessment .
1,1-Dichloro-1-nitroethane
  • Hazard Classification: Listed in the Emergency Response Guidebook (ERG 2025) for fire and explosion risks. Limited ecotoxicological data available .

Q & A

Q. Basic

  • Chromatography : Gas chromatography (GC) with electron capture detection (ECD) is optimal for detecting halogenated impurities .
  • Spectroscopy : IR spectroscopy identifies nitro (─NO₂) and C─Cl bonds, while NMR (¹³C/¹H) confirms stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

What methodologies are critical for assessing the environmental persistence and degradation pathways of this compound?

Q. Advanced

  • Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–9) to measure half-lives and identify degradation products (e.g., nitrite or chlorinated acids) .
  • Photolysis Screening : Use UV-Vis spectroscopy under simulated sunlight to quantify photodegradation rates.
  • Microbial Degradation : Employ soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., dechlorinated intermediates) .

How can thermodynamic stability and phase behavior of this compound be experimentally determined?

Q. Basic

  • Vapor Pressure Measurements : Use static or dynamic methods (e.g., ebulliometry) to determine boiling points and Antoine equation parameters .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and heat capacity changes to assess thermal stability.
  • Computational Modeling : Predict Gibbs free energy and entropy changes via DFT calculations (e.g., Gaussian software) .

What are key considerations when designing cross-species toxicokinetic models for this compound exposure?

Q. Advanced

  • Metabolic Profiling : Compare cytochrome P450 isoform activity across species (e.g., human vs. rodent liver microsomes) .
  • Tissue Partition Coefficients : Derive lipid-water distribution ratios using in silico tools like ADMET Predictor.
  • Sensitivity Analysis : Identify critical parameters (e.g., renal clearance) influencing model uncertainty .

How should researchers approach conflicting data on the genotoxic potential of this compound?

Q. Advanced

  • Weight-of-Evidence Analysis : Apply the Hill criteria (e.g., strength, temporality) to evaluate epidemiological vs. experimental data .
  • Mechanistic Studies : Use Ames tests (with/without S9 activation) and comet assays to differentiate direct DNA damage from oxidative stress .
  • Dose Threshold Identification : Conduct in vitro dose-response curves with human cell lines (e.g., HepG2) to establish NOAEL/LOAEL .

What strategies ensure accurate quantification of this compound in complex environmental matrices?

Q. Basic

  • Sample Preparation : Use solid-phase microextraction (SPME) for air/water samples or Soxhlet extraction for soils .
  • Calibration Standards : Prepare matrix-matched standards to account for ionization suppression in LC-MS/MS.
  • Quality Control : Include blanks, spikes, and duplicates to validate recovery rates (85–115%) and limit of detection (LOD) .

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